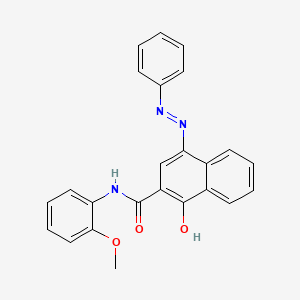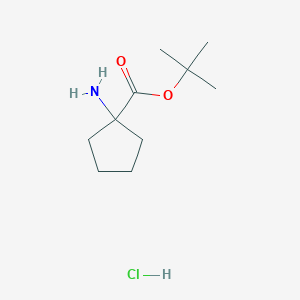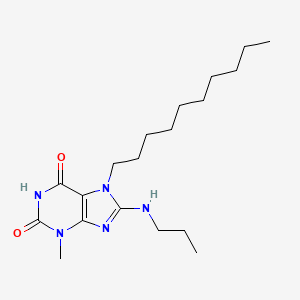
1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide has various applications in scientific research, including:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: May be used in staining techniques for microscopy.
Industry: Used in the production of colored materials such as textiles and plastics.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2-naphthamide: Lacks the azo group and methoxyphenyl substituent.
4-(Phenyldiazenyl)-2-naphthol: Similar structure but lacks the methoxyphenyl substituent.
N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide: Similar but lacks the hydroxy group.
Eigenschaften
Molekularformel |
C24H19N3O3 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-hydroxy-N-(2-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)25-24(29)19-15-21(27-26-16-9-3-2-4-10-16)17-11-5-6-12-18(17)23(19)28/h2-15,28H,1H3,(H,25,29) |
InChI-Schlüssel |
ZQHIUZHHCPMZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
![4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12045851.png)



![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)



![4-{(1E)-1-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12045896.png)

![(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B12045909.png)
![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045916.png)

